molecular formula C9H6FN3O B14859850 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde

5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B14859850
M. Wt: 191.16 g/mol
InChI Key: DDLNUPYALVUNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The triazole ring may also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific combination of a fluorophenyl group and a triazole ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further highlight its versatility and importance in research and industry.

Properties

Molecular Formula

C9H6FN3O

Molecular Weight

191.16 g/mol

IUPAC Name

3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde

InChI

InChI=1S/C9H6FN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13)

InChI Key

DDLNUPYALVUNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.